8-Tert-butyl-2-azaspiro[4.5]decane-1,3-dione
Description
Historical Context and Discovery Timeline
The development of 8-tert-butyl-2-azaspiro[4.5]decane-1,3-dione emerged from the broader historical progression of spirocyclic compound research, which has experienced significant advancement since the early 2000s. The fundamental understanding of spirocyclic architectures has evolved considerably over the past two decades, with synthetic methodologies for spiro heterocyclic compounds experiencing substantial development between 2000 and 2023. This compound represents part of a larger family of azaspiro derivatives that have gained prominence due to their structural complexity and potential applications in pharmaceutical chemistry.
The systematic investigation of spiro compounds containing nitrogen heteroatoms has been driven by their demonstrated ability to serve as versatile building blocks for complex molecular construction. Research into the specific synthesis and applications of 8-tert-butyl-2-azaspiro[4.5]decane-1,3-dione has been facilitated by advances in synthetic organic chemistry, particularly in the development of efficient methodologies for constructing spirocyclic frameworks. The compound has been recognized as having important applications in pharmaceutical chemistry and organic synthesis, with its derivatives serving as intermediates in the preparation of more complex molecular structures.
The emergence of this compound in chemical literature reflects the growing recognition of spirocyclic architectures as privileged scaffolds in medicinal chemistry. Patent literature from 2020 describes related synthetic methodologies that emphasize the importance of developing preparation methods with advantages such as inexpensive raw materials, convenient operation, and high yield for industrial-scale production. This focus on practical synthetic accessibility has contributed to the increased availability and research utility of 8-tert-butyl-2-azaspiro[4.5]decane-1,3-dione and related compounds.
Structural Classification within Spirocyclic Compounds
8-Tert-butyl-2-azaspiro[4.5]decane-1,3-dione belongs to the broader classification of spiro compounds, which are defined as organic molecules containing at least two molecular rings sharing one common atom. Within this classification system, the compound is specifically categorized as a heterocyclic spiro compound, as it contains nitrogen as a heteroatom within one of its ring systems. The systematic nomenclature reflects its structural features: the "azaspiro[4.5]decane" designation indicates a ten-carbon spirocyclic framework with a four-membered heterocyclic component and a five-membered carbocyclic component, connected through a spiro carbon atom.
The structural architecture of this compound can be analyzed through its key molecular parameters. The molecular formula C₁₃H₂₁NO₂ reflects a molecular weight of 223.31 atomic mass units, with the tert-butyl substituent contributing significantly to the overall molecular bulk. The predicted physical properties include a boiling point of 369.4 ± 11.0 degrees Celsius, a density of 1.06 ± 0.1 grams per cubic centimeter, and a predicted acid dissociation constant value of 11.83 ± 0.40.
Table 1: Fundamental Molecular Properties of 8-Tert-butyl-2-azaspiro[4.5]decane-1,3-dione
The compound exhibits the characteristic features of spirocyclic architectures, where the spiro carbon atom serves as the central connection point between the two ring systems. This structural arrangement creates a three-dimensional molecular geometry that differs significantly from linear or simply branched organic molecules. The presence of the tert-butyl group at the 8-position of the cyclohexane ring introduces additional steric hindrance and conformational constraints that influence the overall molecular behavior and reactivity patterns.
In comparison to the parent compound 2-azaspiro[4.5]decane-1,3-dione, which has a molecular formula of C₉H₁₃NO₂ and molecular weight of 167.21, the tert-butyl substitution adds considerable molecular bulk and modifies the electronic environment around the spirocyclic core. This structural modification has implications for the compound's solubility, reactivity, and potential biological activity profiles.
Significance in Heterocyclic Chemistry Research
The research significance of 8-tert-butyl-2-azaspiro[4.5]decane-1,3-dione extends across multiple domains of heterocyclic chemistry, reflecting its utility as both a synthetic intermediate and a model compound for studying spirocyclic reactivity patterns. The compound serves as a representative example of how structural modifications to basic spirocyclic frameworks can influence molecular properties and synthetic accessibility. Recent research developments have demonstrated the continued importance of spiro[4.5]decane scaffolds in contemporary organic synthesis, with new methodologies being developed for their diastereoselective preparation.
The compound functions as a versatile building block for the generation of more complex molecules, often serving as an intermediate in the synthesis of various compounds with potential pharmaceutical applications. This utility stems from the reactive sites present within the molecular structure, particularly the carbonyl groups of the 1,3-dione moiety, which are susceptible to nucleophilic attack and can undergo various chemical transformations. The spirocyclic architecture provides a rigid framework that can influence the stereochemical outcomes of subsequent reactions, making it valuable for synthetic chemists seeking to control molecular geometry and conformation.
In the context of enzyme biochemistry research, related azaspiro compounds have been employed as substrates in studies focusing on enzymes such as cytochrome P450, esterases, and dehydrogenases. These applications demonstrate the utility of spirocyclic compounds as tools for analyzing enzyme action mechanisms and understanding the relationship between molecular structure and biological activity. The rigid spirocyclic framework provides a well-defined three-dimensional structure that can serve as a probe for investigating enzyme-substrate interactions and binding specificities.
Table 2: Research Applications of Azaspiro[4.5]decane Derivatives
The significance of this compound class in materials science research has also been recognized, where the stability of spirocyclic structures under different conditions is assessed to inform the development of new materials with potential industrial applications. The inherent rigidity and thermal stability of spirocyclic frameworks make them attractive candidates for incorporation into polymer systems and advanced materials where dimensional stability and resistance to degradation are important considerations.
Contemporary research continues to explore new synthetic approaches to spirocyclic compounds, with recent publications describing innovative methodologies such as synergistic photocatalysis and organocatalysis for the construction of related spiro[4.5]decane frameworks. These developments highlight the ongoing interest in spirocyclic chemistry and the continued importance of compounds like 8-tert-butyl-2-azaspiro[4.5]decane-1,3-dione as representatives of this important structural class.
Properties
IUPAC Name |
8-tert-butyl-2-azaspiro[4.5]decane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-12(2,3)9-4-6-13(7-5-9)8-10(15)14-11(13)16/h9H,4-8H2,1-3H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQKTTIWPOKGQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2(CC1)CC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods
The synthesis of 8-tert-butyl-2-azaspiro[4.5]decane-1,3-dione involves multi-step organic transformations focusing on spirocyclization and functional group modifications. Two main preparation routes are identified from patent literature, highlighting industrially scalable and efficient processes.
Four-Step Synthesis from 1,4-Dioxaspiro[4.5]decane-8-one (Patent CN111518015A)
This method focuses on preparing tert-butyl-8-oxylidene-2-azaspiro[4.5]decane-2-carboxylic acid ester, a close derivative, which can be adapted for 8-tert-butyl-2-azaspiro[4.5]decane-1,3-dione synthesis by appropriate deprotection and oxidation steps.
Stepwise Process:
| Step | Reaction Description | Key Reagents | Solvent(s) | Conditions | Time | Yield/Notes |
|---|---|---|---|---|---|---|
| 1 | Conversion of 1,4-dioxaspiro[4.5]decane-8-one to 1,4-dioxaspiro[4.5]decane-8-carbonitrile | p-Methylsulfonylmethylisocyanide, potassium tert-butoxide | Mixture of ethylene glycol dimethyl ether and ethanol | 0–20 °C | Not specified | Raw material is cheap and scalable |
| 2 | Alkylation of carbonitrile with 1-bromo-2-chloroethane | Lithium diisopropylamide (LDA) | Toluene | 0–20 °C | ~13 hours | Controlled reaction time and temperature |
| 3 | Reduction and cyclization of alkylated product | Hydrogen gas, Raney nickel catalyst | Methanol | 50 °C, 50 psi pressure | 6 hours | Cyclization forms spiro ring |
| 4 | Deprotection to yield tert-butyl-8-oxylidene-2-azaspiro[4.5]decane-2-carboxylic acid ester | Pyridinium p-toluenesulfonate | Acetone-water mixture | 70 °C | 15 hours | Final deprotection step |
This process emphasizes the use of inexpensive and readily available starting materials, mild reaction conditions, and suitability for scale-up production.
Alkylation and Nucleophilic Substitution Route (Patent EP0395192A2)
This method is primarily designed for preparing related azaspiro dione derivatives but provides valuable insights into the preparation of 8-azaspiro[4.5]decane-1,3-dione core structures.
Key Steps:
Alkylation of 8H-8-azaspiro[4.5]decane-7,9-dione:
The starting material is alkylated with 1,4-dibromobutane in the presence of acid binders such as sodium hydride or potassium carbonate in inert solvents (chloroform, dichloromethane, ethanol, etc.) at 0–80 °C, preferably 10–20 °C.
This yields 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione with high selectivity and excellent yield.Nucleophilic substitution to introduce functional groups:
The bromobutyl derivative is reacted with nucleophiles such as piperazine in polar solvents to enhance reaction rates and selectivity. The use of polar solvents with lone electron pairs (e.g., dimethylformamide) improves nucleophilicity and reduces reaction temperature and time.Further functionalization:
Subsequent reactions with heterocyclic compounds or further alkylations can tailor the molecule for specific pharmaceutical targets.
This process is notable for its use of polar solvents to enhance nucleophilic substitution efficiency and for the recovery and reuse of excess alkylating agents, improving economic and environmental aspects.
Comparative Analysis of Preparation Methods
| Feature | Four-Step Method (CN111518015A) | Alkylation/Nucleophilic Substitution (EP0395192A2) |
|---|---|---|
| Starting Material | 1,4-Dioxaspiro[4.5]decane-8-one | 8H-8-azaspiro[4.5]decane-7,9-dione |
| Number of Steps | 4 | 2–3 (alkylation + substitution) |
| Reaction Conditions | Mild temperatures (0–70 °C), varied solvents | Mild to moderate temperatures (0–80 °C), polar solvents |
| Catalysts | Raney nickel for hydrogenation | Acid binders (NaH, K2CO3) |
| Scalability | Designed for large-scale production | Suitable for lab and industrial scale |
| Yield | High yield with controlled reaction times | High selectivity and excellent yield |
| Environmental/Economic Considerations | Use of cheap raw materials, solvent mixtures, and batch control | Recovery of excess alkylating agents, reduced reaction times |
Research Findings and Notes
The four-step synthesis method is advantageous for industrial-scale production due to the use of inexpensive starting materials and well-controlled reaction parameters, including temperature and solvent choice, ensuring reproducibility and high yield.
The alkylation and nucleophilic substitution process benefits from solvent effects that enhance nucleophile reactivity, allowing lower temperatures and shorter reaction times, which is critical for sensitive intermediates.
Both methods emphasize high selectivity and yield, with the four-step method including a catalytic hydrogenation step that is crucial for cyclization and formation of the spiro ring system.
The deprotection step in the four-step synthesis uses pyridinium p-toluenesulfonate, a mild acid catalyst, to remove protecting groups without degrading the sensitive spirocyclic core.
Summary Table of Preparation Conditions
| Step | Method | Solvent | Temperature (°C) | Time (h) | Notes |
|---|---|---|---|---|---|
| 1 | Four-step | Ethylene glycol dimethyl ether + ethanol | 0–20 | - | Formation of carbonitrile |
| 2 | Four-step | Toluene | 0–20 | 12.5–13 | Alkylation with 1-bromo-2-chloroethane |
| 3 | Four-step | Methanol | 50 (50 psi H2) | 6 | Reduction and cyclization |
| 4 | Four-step | Acetone + water | 70 | 15 | Deprotection |
| Alkylation | Alkylation/Substitution | Chloroform, DCM, ethanol, DMF | 10–80 | Variable | Alkylation with 1,4-dibromobutane |
| Nucleophilic substitution | Alkylation/Substitution | Polar solvents (e.g., DMF) | Lowered due to solvent effect | Reduced | Piperazine substitution |
Chemical Reactions Analysis
Types of Reactions: 8-Tert-butyl-2-azaspiro[4.5]decane-1,3-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Two pathways in the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro4.5 ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a strong base.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically result in the formation of amines or alcohols.
Substitution: Substitution reactions can produce various alkylated derivatives of the compound.
Scientific Research Applications
Pharmacological Research
8-Tert-butyl-2-azaspiro[4.5]decane-1,3-dione has been studied for its interactions with various biological targets, particularly in relation to its anxiolytic and analgesic properties.
- Anxiolytic Activity : The compound has shown potential as an anxiolytic agent, similar to other compounds in its class. Research indicates that it may interact with serotonin receptors, specifically the 5-HT1A and 5-HT2A receptors, which are critical in anxiety regulation .
- Pain Management : Preliminary studies suggest that the compound may exhibit antinociceptive effects through its action on opioid receptors, potentially providing a pathway for pain management therapies.
Synthesis and Derivatives
The synthesis of 8-tert-butyl-2-azaspiro[4.5]decane-1,3-dione can lead to various derivatives that may enhance its pharmacological profile.
| Derivative | Potential Activity |
|---|---|
| 8-(4-Piperazinyl) Derivative | Increased receptor affinity and selectivity |
| N-(4-Arylpiperazinyl) Derivative | Enhanced anxiolytic effects and reduced side effects |
The synthesis process typically involves alkylation reactions followed by cyclization, allowing for the introduction of functional groups to modify biological activity.
Neuropharmacology
Research has indicated that compounds similar to 8-tert-butyl-2-azaspiro[4.5]decane-1,3-dione can influence neurotransmitter systems beyond serotonin, including dopaminergic and adrenergic pathways. This suggests potential applications in treating disorders such as depression and schizophrenia.
Case Studies
Several studies have documented the effects of this compound and its derivatives:
- Study on Anxiety Disorders : A study evaluated the anxiolytic effects of 8-tert-butyl derivatives in animal models, demonstrating significant reductions in anxiety-like behavior compared to controls .
- Pain Modulation Research : Another investigation focused on the antinociceptive properties of the compound, showing promising results in reducing pain responses through opioid receptor modulation.
- Neurotransmitter Interaction Study : A detailed analysis of how the compound interacts with various neurotransmitter receptors provided insights into its potential use in treating neuropsychiatric conditions .
Mechanism of Action
The mechanism by which 8-tert-butyl-2-azaspiro[4.5]decane-1,3-dione exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Pharmacological and Physicochemical Insights
Anticonvulsant Activity :
- 8-Phenyl derivatives exhibit potent anticonvulsant activity in the maximal electroshock (MES) test but show neurotoxicity at therapeutic doses . In contrast, 8-methyl derivatives retain activity (ED₅₀ = 25 mg/kg) with reduced neurotoxicity, suggesting alkyl chain length and steric bulk modulate safety profiles .
- The tert-butyl group may enhance lipophilicity (predicted logP > 2.5), improving blood-brain barrier penetration compared to methyl or phenyl substituents .
- Synthetic Utility: 2,8-Diazaspiro[4.5]decane-1,3-dione derivatives serve as intermediates in WNT pathway inhibitors, highlighting the versatility of spirodione scaffolds in drug discovery . N-Phenylamino derivatives of 2-azaspiro[4.5]decane-1,3-dione show enhanced anticonvulsant activity when substituted with electron-withdrawing groups (e.g., trifluoromethyl), emphasizing the role of electronic effects .
Biological Activity
8-Tert-butyl-2-azaspiro[4.5]decane-1,3-dione is a compound that belongs to the class of spirocyclic compounds, which have garnered attention due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a spirocyclic structure characterized by a tert-butyl group and a dione functional group. Its molecular formula is CHNO, and it exhibits properties that are conducive to various biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 219.28 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
The biological activity of 8-tert-butyl-2-azaspiro[4.5]decane-1,3-dione is primarily attributed to its interaction with various biological targets:
- Receptor Binding : The compound is known to bind with high affinity to multiple receptors, including those involved in neurotransmission and cell signaling pathways.
- Antimicrobial Activity : Research indicates that derivatives of spirocyclic compounds exhibit significant antimicrobial properties, which may extend to 8-tert-butyl-2-azaspiro[4.5]decane-1,3-dione .
- Anti-inflammatory Effects : Compounds in this class have shown potential in modulating inflammatory responses, making them candidates for therapeutic applications in inflammatory diseases .
Biological Activities
The compound has been evaluated for various biological activities:
- Antimicrobial Activity : Initial studies suggest that 8-tert-butyl-2-azaspiro[4.5]decane-1,3-dione exhibits promising antibacterial and antifungal properties. For example, a study on Mannich bases derived from similar structures showed notable antimicrobial effects against various pathogens .
- Antioxidant Properties : The compound may also possess antioxidant capabilities, contributing to its potential protective effects against oxidative stress-related diseases.
- Cytotoxicity : Preliminary evaluations indicate that certain derivatives may exhibit cytotoxic effects on cancer cell lines, suggesting a potential role in cancer therapy .
Case Studies
Several studies have investigated the biological activity of related compounds and derivatives:
- Study on Antimicrobial Efficacy : A recent study synthesized several Mannich bases from spirocyclic compounds and evaluated their antimicrobial activity. Results indicated that some derivatives exhibited higher efficacy against Gram-positive and Gram-negative bacteria compared to standard antibiotics .
- Cytotoxicity Assessment : In vitro assays have been conducted to assess the cytotoxic effects of 8-tert-butyl-2-azaspiro[4.5]decane-1,3-dione on various cancer cell lines. The findings suggest dose-dependent cytotoxicity, warranting further investigation into its mechanism of action and potential therapeutic applications in oncology .
Q & A
Q. How can the molecular structure of 8-Tert-butyl-2-azaspiro[4.5]decane-1,3-dione be confirmed experimentally?
Methodological Answer:
- Use 1H and 13C NMR spectroscopy to verify the spirocyclic framework and tert-butyl substitution. Key signals include downfield carbonyl resonances (~175 ppm in 13C NMR) and distinct splitting patterns for the azaspiro ring protons (e.g., δ 1.38–1.84 ppm for cyclohexane ring protons) .
- LCMS ([M - H]–) can confirm molecular weight, while SMILES/InChIKey (e.g., TXQKTTIWPOKGQB-UHFFFAOYSA-N) cross-referenced with databases ensures structural integrity .
Q. What are the optimal synthetic routes for preparing 8-Tert-butyl-2-azaspiro[4.5]decane-1,3-dione?
Methodological Answer:
- A multi-step synthesis starting from tert-butyl precursors, involving acid-catalyzed cyclization (e.g., HCl reflux) and Boc protection/deprotection to stabilize intermediates. For example, hydrolysis of tert-butyl 1-cyano-8-oxa-2-azaspiro[4.5]decane-2-carboxylate under acidic conditions yields the core structure .
- Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures high purity (>95%) .
Q. How does the tert-butyl group influence the compound’s physicochemical properties?
Methodological Answer:
- The tert-butyl moiety enhances steric hindrance , reducing reactivity at the spirocyclic nitrogen. This can be quantified via X-ray crystallography (e.g., bond angles and torsional strain) or computational modeling (DFT) .
- Thermogravimetric analysis (TGA) assesses thermal stability, with decomposition temperatures >200°C typical for tert-butyl-substituted spiro compounds .
Advanced Research Questions
Q. How can contradictions in spectroscopic data for spirocyclic intermediates be resolved?
Methodological Answer:
- Variable-temperature NMR can resolve dynamic equilibria (e.g., ring-flipping in the azaspiro system). For example, coalescence temperatures for proton signals in the cyclohexane ring reveal conformational flexibility .
- 2D NMR techniques (COSY, HSQC) map coupling interactions, distinguishing overlapping signals from impurities or tautomers .
Q. What experimental strategies validate the compound’s potential pharmacological activity?
Methodological Answer:
- Molecular docking against targets like 5-HT receptors (using crystal structures from PDB) predicts binding affinity. Follow-up with radioligand displacement assays (e.g., [3H]-LSD for serotonin receptors) quantifies interactions .
- In vitro cytotoxicity screens (MTT assays) and ADMET profiling (e.g., hepatic microsomal stability) prioritize lead optimization .
Q. How do synthetic methodologies for spirocyclic compounds compare in scalability and yield?
Methodological Answer:
- Comparative analysis of methods:
- Three-component condensation (e.g., using isobutyraldehyde and nitriles) offers atom economy but requires harsh acids (H2SO4), limiting scalability .
- Stepwise Boc-protection routes (e.g., ) improve reproducibility but involve intermediate isolation challenges.
- Process intensification (e.g., flow chemistry) minimizes side reactions and enhances throughput .
Q. What computational frameworks guide the design of derivatives with improved stability?
Methodological Answer:
- DFT calculations (e.g., Gaussian 09) predict electron density distributions, identifying reactive sites for functionalization. For example, modifying the tert-butyl group’s position alters ring strain and solubility .
- QSAR models correlate substituent effects (e.g., logP, polar surface area) with bioavailability, validated via HPLC-derived retention times .
Methodological Notes for Data Interpretation
- Contradictory yields in multi-step syntheses : Optimize reaction monitoring (e.g., in situ FTIR) to identify bottlenecks, such as incomplete Boc deprotection .
- Discrepancies in biological activity : Use isothermal titration calorimetry (ITC) to confirm binding thermodynamics, ruling out assay-specific artifacts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
